2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-
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Overview
Description
2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are used as scaffolds in medicinal chemistry . The presence of both hydroxyl and methoxy groups in its structure suggests potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- typically involves the reaction of N-methyl-2-pyrrolidinone with hydrogen peroxide, followed by hydrolysis . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its versatile biological activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding to biological targets, influencing its pharmacological effects. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-N-methyl-2-pyrrolidinone: Similar in structure but lacks the methoxyphenyl group.
1-Methyl-2-pyrrolidinone: A simpler analog used widely as a solvent.
Uniqueness
2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- is unique due to the presence of both hydroxyl and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
648435-11-4 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO3/c1-17-11-4-2-10(3-5-11)8-9-14-12(15)6-7-13(14)16/h2-5,12,15H,6-9H2,1H3 |
InChI Key |
RNRUMCYWNJHIBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(CCC2=O)O |
Origin of Product |
United States |
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